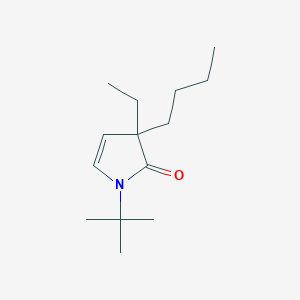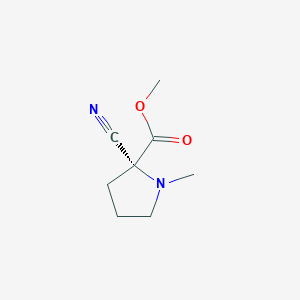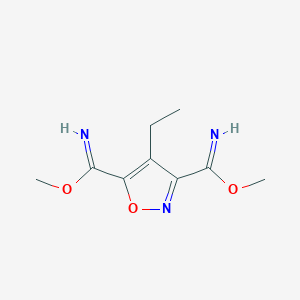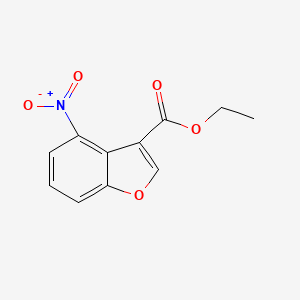![molecular formula C11H19N B12873909 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a fused bicyclic system with a methano bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve multicomponent heterocyclization reactions, which allow for the efficient and scalable synthesis of azepine derivatives . These methods often utilize readily available starting materials and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated azepine derivatives, and various substituted azepines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]azepine: Shares a similar core structure but lacks the methano bridge.
Pyrido[1,2-a]azepine: Contains a nitrogen atom in the ring, similar to 2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine.
Indolizidine: Another bicyclic compound with a nitrogen atom, but with a different ring fusion pattern.
Uniqueness
This compound is unique due to its fused bicyclic system with a methano bridge, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19N |
|---|---|
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
4-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-4-11-6-9-2-3-10(5-9)12(11)7-8/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
PWDMOIMCFMCJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CC3CCC(C3)N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



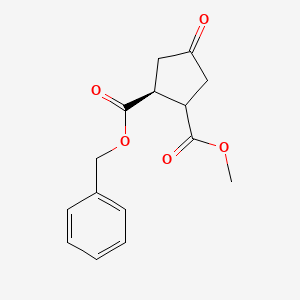
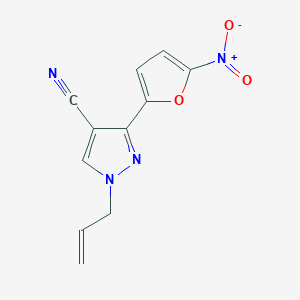
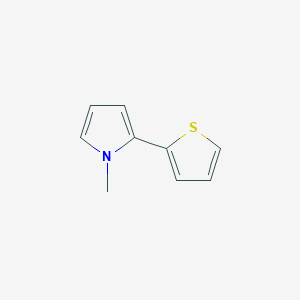
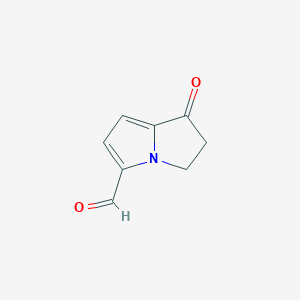
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

